7-氟-2,3-二氢-1H-茚满-4-醇

描述

Synthesis Analysis

Fluorinated compounds like "7-Fluoro-2,3-dihydro-1H-inden-4-ol" are typically synthesized through reactions that introduce the fluorine atom into the molecular structure at a desired position. A common approach involves starting with a precursor molecule that is structurally similar to the target compound and then performing a fluorination reaction. For example, research by Zajc (1999) describes the synthesis of a fluorinated benzo[a]pyrene derivative, highlighting the methodologies that could potentially be adapted for synthesizing compounds like "7-Fluoro-2,3-dihydro-1H-inden-4-ol" (Zajc, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated indenol derivatives is characterized by the presence of a fluorine atom, which significantly affects the compound's electronic distribution and reactivity. X-ray crystallography and computational methods, such as Density Functional Theory (DFT), are commonly used to analyze the geometric and electronic structure of such molecules. For instance, studies like those by Thandra et al. (2020) utilize single-crystal X-ray diffraction and computational studies to understand the structural parameters of related fluorinated compounds (Thandra, Bojja, & Allikayala, 2020).

Chemical Reactions and Properties

Fluorinated indenol derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-withdrawing effect of the fluorine atom. This characteristic can make the adjacent carbon atoms more susceptible to nucleophilic attacks. Research on similar fluorinated compounds provides insights into their reactivity patterns. For example, Paleta et al. (2000) discuss the nucleophilic reactions of fluorinated butenolides, which might offer parallels to the reactivity of "7-Fluoro-2,3-dihydro-1H-inden-4-ol" (Paleta, Volkov, & Hetflejš, 2000).

Physical Properties Analysis

The physical properties of "7-Fluoro-2,3-dihydro-1H-inden-4-ol," such as melting point, boiling point, solubility, and density, would be influenced by the fluorine atom's electronegativity and the overall molecular structure. Studies on related fluorinated compounds can provide valuable information. For instance, the research by Li et al. (2015) on a fluorinated phenol derivative discusses the compound's crystal structure and potential implications for its physical properties (Li, Shen, & Zhang, 2015).

Chemical Properties Analysis

The chemical properties of "7-Fluoro-2,3-dihydro-1H-inden-4-ol," such as acidity, basicity, and reactivity towards various reagents, would be affected by the fluorine atom's presence. Fluorine atoms can alter the acidity of adjacent hydrogen atoms and the reactivity of the molecule towards electrophiles and nucleophiles. Insights into these properties can be derived from studies on similar compounds, such as the work by Stavber et al. (1995), which explores the reactivity of a fluorinated reagent with alkenes (Stavber, Zupan, Poss, & Shia, 1995).

科学研究应用

-

Antibacterial and Antifungal Studies

- Field : Medicinal Chemistry

- Application Summary : Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

-

Antiviral Activity

- Field : Medicinal Chemistry

- Application Summary : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .

- Methods : Specific methods of synthesis were not detailed in the source, but it is common in medicinal chemistry to use various organic synthesis techniques .

- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

-

Antimicrobial Studies

- Field : Medicinal Chemistry

- Application Summary : Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antimicrobial properties .

- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

-

Computational Investigation

- Field : Computational Chemistry

- Application Summary : Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds were synthesized and studied for their antimicrobial properties and computational characteristics .

- Methods : The compounds were synthesized by Claisen-Schmidt reaction. The in-depth structural analysis of optimized molecular structures, bond lengths and bond angles has been discussed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set .

- Results : The synthesized compounds were screened for their in-vitro antibacterial and antifungal study. Antibacterial activity was screened against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis, and antifungal activity was evaluated against A. niger and C. albicans. The compound TFMBD-1 was revealed to be a more effective antibacterial and antifungal agent than TFMBD-2 .

-

Anti-Inflammatory Studies

- Field : Medicinal Chemistry

- Application Summary : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .

- Methods : Specific methods of synthesis were not detailed in the source, but it is common in medicinal chemistry to use various organic synthesis techniques .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

-

Pharmacological Properties

- Field : Pharmacology

- Application Summary : A literature survey reveals that compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties .

- Methods : Specific methods of synthesis were not detailed in the source, but it is common in medicinal chemistry to use various organic synthesis techniques .

- Results : Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .

安全和危害

属性

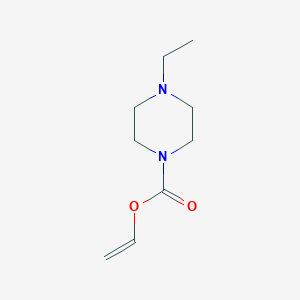

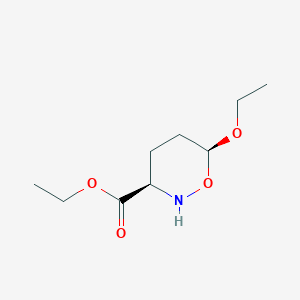

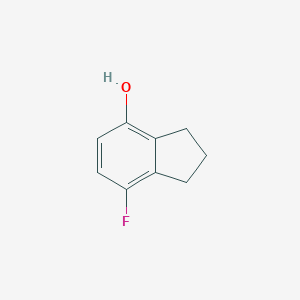

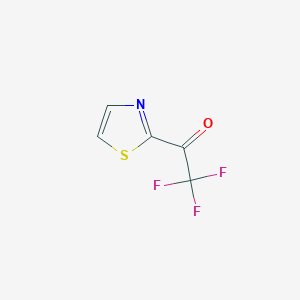

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBECZUQIIUUOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571754 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

CAS RN |

161178-24-1 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)